![molecular formula C27H27N3O2S B2527964 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide CAS No. 392321-39-0](/img/structure/B2527964.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

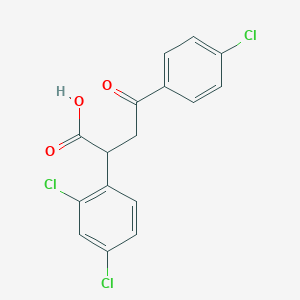

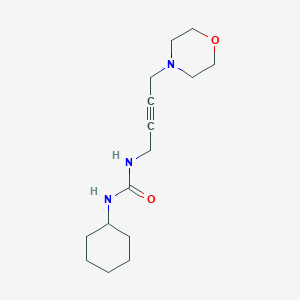

The compound N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide is a derivative of N-benzylbenzamide that includes an adamantyl moiety. This structural feature is significant as it has been found to enhance the depigmenting power of benzamide derivatives, which are known for their tyrosinase inhibitory activity. Tyrosinase is an enzyme crucial in the melanin synthesis pathway, and its inhibition can lead to depigmentation effects, which are often sought in cosmetic and medical treatments for hyperpigmentation disorders .

Synthesis Analysis

The synthesis of related adamantyl N-benzylbenzamide derivatives has been reported, although the specific synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide is not detailed in the provided papers. However, the general approach to synthesizing such compounds involves the introduction of the adamantyl group to the benzamide structure, which is likely to involve standard organic synthesis techniques such as amide bond formation, amidation, and possibly the use of protecting groups for the hydroxyl functionalities .

Molecular Structure Analysis

The molecular structure of adamantyl N-benzylbenzamides has been studied using 3D-QSAR modeling, including CoMFA and CoMSIA. These studies have revealed that the steric contributions of the adamantyl moiety and the electrostatic contributions of the hydroxyl group at the 3-position are crucial for the activity of these compounds. The molecular modeling helps in understanding the interactions between the ligands and tyrosinase, which is essential for designing more potent inhibitors .

Chemical Reactions Analysis

While the specific chemical reactions involving N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide are not described in the provided papers, the general reactivity of such compounds can be inferred. The benzamide moiety can participate in various chemical reactions, including nucleophilic acyl substitution, due to the presence of the carbonyl group. The adamantyl group is known for its stability and may not be very reactive under normal conditions, but it can influence the reactivity of the entire molecule by affecting its overall conformation and electronic distribution .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantyl N-benzylbenzamides are influenced by the lipophilic character of the adamantyl group. This group can increase the overall hydrophobicity of the molecule, which may affect its solubility, permeability, and interaction with biological membranes. The presence of the hydroxyl group and the benzamide linkage also contributes to the molecule's ability to form hydrogen bonds, which can be important for its biological activity and interaction with enzymes like tyrosinase .

科学的研究の応用

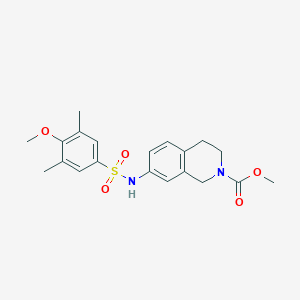

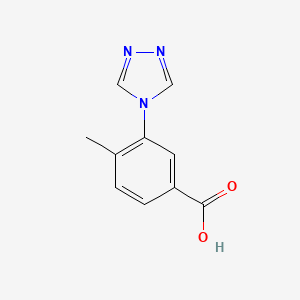

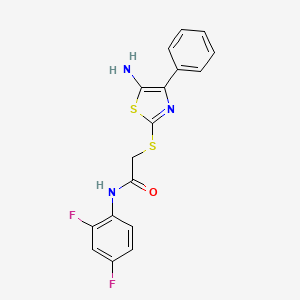

Benzothiazoles and Thiadiazoles in Medicinal Chemistry

Benzothiazoles and thiadiazoles are versatile heterocyclic compounds with a wide range of biological activities, making them significant in medicinal chemistry. These compounds have shown antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities, among others. The structural simplicity and synthetic accessibility of benzothiazoles and thiadiazoles have been attractive for designing and developing new chemotherapeutics as potential treatments for various diseases (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015; Ahmed, K. et al., 2012).

Adamantane-Based Compounds in Neurodegenerative Diseases

Adamantane-based scaffolds, such as in amantadine and memantine, have been used in the treatment of neurodegenerative diseases including dementia, Alzheimer's, and Parkinson's diseases. The pharmacological potential of adamantane derivatives has been highlighted, with certain derivatives showing promise against these diseases, suggesting a broad scope for future drug design and development in this area (Dembitsky, V., Gloriozova, T., & Poroikov, V., 2020).

Structural Activity Relationship of Benzothiazole Derivatives

The benzothiazole scaffold is noted for its diverse pharmacological activities, attributed to structural modifications, especially at the C-2 carbon atom and C-6 positions. These modifications have resulted in compounds with anti-viral, anti-microbial, anti-inflammatory, and anti-cancer activities, demonstrating the significance of the benzothiazole ring in medicinal chemistry (Bhat, M., & Belagali, S. L., 2020).

作用機序

Target of action

The compound contains an adamantane moiety, which is a type of polycyclic compound that is often used in drug design due to its unique chemical properties . Adamantane derivatives have been found to interact with a variety of biological targets, including viral proteins, receptors, and enzymes .

Mode of action

The specific mode of action would depend on the target that the compound interacts with. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .

Biochemical pathways

Again, the specific pathways affected would depend on the compound’s target. Adamantane derivatives have been found to affect a variety of pathways, including viral replication pathways and various signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can be influenced by various factors, including the compound’s chemical structure and the route of administration .

Result of action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a disease-related pathway, the result might be a reduction in disease symptoms .

Action environment

The action of a compound can be influenced by various environmental factors, including the pH of the environment, the presence of other molecules, and the temperature .

特性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S/c1-30(24(32)22-9-7-21(8-10-22)23(31)20-5-3-2-4-6-20)26-29-28-25(33-26)27-14-17-11-18(15-27)13-19(12-17)16-27/h2-10,17-19H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWJDWUMJZVPOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yloxypyridine-3-carboxamide](/img/structure/B2527881.png)

![4-[4-Bromo-2-(methylethyl)phenoxy]butanoic acid](/img/structure/B2527887.png)

![ethyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2527897.png)

![2-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B2527899.png)

![1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2527900.png)